molecular formula C22H27N3O2 B11001352 N-(1-isopropyl-1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-(1-isopropyl-1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B11001352
M. Wt: 365.5 g/mol
InChI Key: GAGKRGCBLAFGOW-UHFFFAOYSA-N
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Description

N-(1-isopropyl-1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features both indole and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Coupling of Indole and Pyrrole: The indole and pyrrole moieties are then coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole and pyrrole rings can undergo oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents such as halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Br₂ in acetic acid for bromination.

Major Products

    Oxidation: Oxidized derivatives of the indole and pyrrole rings.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, N-(1-isopropyl-1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. The presence of indole and pyrrole rings, which are common in many bioactive compounds, suggests it might have pharmacological activity.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole and pyrrole rings could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its combination of indole and pyrrole rings with a tetrahydropyran linker, providing a unique scaffold for potential bioactivity and material properties.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-(1-propan-2-ylindol-4-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C22H27N3O2/c1-17(2)25-13-8-18-19(6-5-7-20(18)25)23-21(26)16-22(9-14-27-15-10-22)24-11-3-4-12-24/h3-8,11-13,17H,9-10,14-16H2,1-2H3,(H,23,26)

InChI Key

GAGKRGCBLAFGOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CC3(CCOCC3)N4C=CC=C4

Origin of Product

United States

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